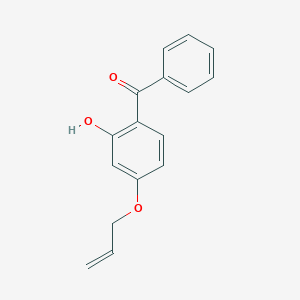

4-Allyloxy-2-hydroxybenzophenone

Description

Historical Context and Significance of Benzophenone (B1666685) Derivatives in Materials Science

Benzophenone and its derivatives have long been recognized for their significant contributions to materials science. Historically, their primary application has been as photostabilizers and UV absorbers. The core benzophenone structure is highly effective at absorbing ultraviolet radiation and dissipating it as thermal energy, thereby protecting materials from photodegradation.

The introduction of various functional groups onto the benzophenone scaffold has allowed for the tailoring of its properties for specific applications. For instance, hydroxylated benzophenones exhibit enhanced UV absorption capabilities. The derivatization of these hydroxyl groups has been a major focus of research, aiming to improve compatibility with different polymer matrices and to introduce additional functionalities. nih.gov This has led to their widespread use in coatings, plastics, and other polymeric materials to enhance durability and lifespan. smolecule.com

Current Research Landscape of 4-Allyloxy-2-hydroxybenzophenone and Related Compounds

Current research on this compound is vibrant and multifaceted, extending beyond its traditional role as a UV absorber. The presence of the allyl group provides a reactive site for polymerization and grafting, making it a particularly interesting monomer for modifying the properties of polymers.

A significant area of investigation involves grafting this compound onto polymer backbones, such as polypropylene (B1209903). proquest.com This process aims to enhance the electrical properties of the polymer, making it suitable for high-voltage direct current (HVDC) cable insulation. proquest.com Research has shown that grafting this compound can improve space charge characteristics, volume resistivity, and DC breakdown strength of the polymer. proquest.com

Furthermore, the benzophenone core is being explored for its potential in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The efficient intersystem crossing characteristic of benzophenone makes it a candidate for developing thermally activated delayed fluorescent (TADF) emitters, which are crucial for highly efficient OLEDs. researchgate.net While research in this area is still developing, it highlights the expanding scope of applications for benzophenone derivatives.

Scope and Objectives of Academic Inquiry into this compound

The primary objectives of academic inquiry into this compound are centered on leveraging its unique chemical structure for the development of advanced functional materials. Key research goals include:

Synthesis and Optimization: Developing efficient and scalable synthetic routes for this compound and its derivatives. A common method involves the reaction of allyl chloride with resbenzophenone. chemicalbook.com

Polymer Modification: Investigating its use as a comonomer or grafting agent to impart specific properties to polymers, such as enhanced thermal stability, UV resistance, and improved electrical insulation characteristics. smolecule.comproquest.com

Structure-Property Relationships: Elucidating the relationship between the molecular structure of this compound-modified materials and their resulting physical and chemical properties. This includes studying the effects of grafting yield on the performance of the material. proquest.com

Novel Applications: Exploring new applications for this compound and its derivatives, including its potential use in advanced electronic and biomedical applications. smolecule.com Some studies are investigating its potential antioxidant and antimicrobial properties. smolecule.com

Table 2: Key Research Findings on this compound

| Research Area | Key Findings |

|---|---|

| Polymer Science | Successfully grafted onto polypropylene to improve electrical properties for HVDC cable insulation. proquest.com |

| The maximum grafting yield obtained under optimal conditions was 0.94%. proquest.com | |

| A grafting yield of 0.73% effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength. proquest.com | |

| Organic Synthesis | Serves as a versatile intermediate for the synthesis of other functionalized benzophenone derivatives. smolecule.com |

| Materials Protection | Acts as a copolymerizable UV absorber in coatings and plastics, enhancing product stability and longevity. smolecule.com |

Structure

2D Structure

Propriétés

IUPAC Name |

(2-hydroxy-4-prop-2-enoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-10-19-13-8-9-14(15(17)11-13)16(18)12-6-4-3-5-7-12/h2-9,11,17H,1,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZIBGFELWPEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062510 | |

| Record name | Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-87-3 | |

| Record name | 4-(Allyloxy)-2-hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-hydroxy-4-(2-propen-1-yloxy)phenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [2-hydroxy-4-(2-propen-1-yloxy)phenyl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 4 Allyloxy 2 Hydroxybenzophenone

Established Synthetic Routes to 4-Allyloxy-2-hydroxybenzophenone

The primary and most well-established method for synthesizing this compound involves the selective alkylation of a dihydroxybenzophenone (B1166750) precursor. This approach leverages the differential reactivity of the hydroxyl groups on the benzophenone (B1666685) scaffold.

Alkylation Approaches from 2-Hydroxybenzophenone (B104022) Precursors

The synthesis of this compound typically commences with 2,4-dihydroxybenzophenone (B1670367) as the starting material. The key to this synthesis is the selective alkylation of the hydroxyl group at the 4-position, while leaving the 2-position hydroxyl group intact. The hydroxyl group at the 2-position is less reactive due to its intramolecular hydrogen bonding with the adjacent carbonyl group. This inherent difference in reactivity allows for a regioselective synthesis.

The general approach involves a Williamson ether synthesis, a widely used method for forming ethers from an alkoxide and an alkyl halide. masterorganicchemistry.comyoutube.com In this case, the phenoxide is generated from 2,4-dihydroxybenzophenone by treatment with a base.

Reaction Pathways Involving Allyl Halides

The most common reaction pathway for the synthesis of this compound is the reaction of 2,4-dihydroxybenzophenone with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base. The choice of base and solvent system can influence the yield and purity of the final product.

Commonly used bases include alkali metal carbonates (e.g., potassium carbonate) and hydroxides (e.g., sodium hydroxide). The reaction is typically carried out in a polar aprotic solvent like acetone, ethanol, or chlorobenzene (B131634) under reflux conditions. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the aqueous base and the organic substrate.

A typical reaction scheme is as follows:

2,4-dihydroxybenzophenone is dissolved in a suitable solvent.

A base is added to deprotonate the more acidic 4-hydroxyl group, forming a phenoxide.

Allyl halide is then added to the reaction mixture.

The phenoxide ion acts as a nucleophile, attacking the allyl halide in an SN2 reaction to form the ether linkage. masterorganicchemistry.com

The reaction is typically heated to drive it to completion.

| Reactants | Base | Solvent | Conditions | Product | Yield | Reference |

| 2,4-dihydroxybenzophenone, Allyl chloride | AlCl₃ | Chlorobenzene | Reflux | This compound | 89.5% | |

| 2,4-dihydroxybenzophenone, Allyl bromide | Potassium carbonate | Acetone | Reflux | This compound | - | |

| 4-ethylphenol, Methyl iodide | Sodium hydroxide | Water/None | 55-60°C | 4-ethylanisole (example of Williamson ether synthesis) | - | youtube.com |

Advanced Derivatization for Enhanced Functionality

The presence of the allyl group and the remaining hydroxyl group in this compound provides avenues for further chemical modifications, leading to derivatives with enhanced properties and functionalities.

Synthesis of Polymerizable Derivatives of this compound

The allyl group in this compound is itself a polymerizable moiety, allowing for its direct incorporation into polymer chains via copolymerization. This is a key feature that enhances its utility as a UV stabilizer in plastics and coatings, as it becomes a permanent part of the polymer structure, preventing leaching. smolecule.com

Furthermore, the hydroxyl group can be modified to introduce other polymerizable functionalities, such as acrylate (B77674) or methacrylate (B99206) groups. This is typically achieved by reacting this compound with acryloyl chloride or methacryloyl chloride in the presence of a base like triethylamine (B128534). The resulting monomer can then be copolymerized with other vinyl monomers to create polymers with covalently bonded UV protection. While direct synthesis from this compound is a logical extension, literature more broadly describes the synthesis of methacrylated benzophenones from hydroxybenzophenone precursors. specialchem.comspecialchem.com For example, 4-hydroxybenzophenone (B119663) can be reacted with methacrylic anhydride (B1165640) in the presence of a catalyst like sodium methacrylate to produce 4-(methacryloyloxy)benzophenone. google.com

Esterification Reactions for Novel Benzophenone Photoinitiators

The hydroxyl group of this compound can undergo esterification with various acyl chlorides to produce novel benzophenone derivatives that can function as photoinitiators. smolecule.com Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization.

The synthesis of these ester derivatives generally involves the reaction of this compound with an appropriate acyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) and in the presence of a base such as triethylamine (Et₃N) to neutralize the HCl byproduct. smolecule.com The reaction is typically carried out at room temperature.

| Reactants | Base | Solvent | Conditions | Product Type | Reference |

| Hydroxy-benzophenone, Acyl chloride | Et₃N | THF | Room Temperature | Esterified benzophenone photoinitiator | smolecule.com |

| Hydroxy-benzophenone, Acyl chloride | NaOH | THF | Room Temperature | Esterified benzophenone photoinitiator (lower yield) | smolecule.com |

| Hydroxy-benzophenone, Acyl chloride | K₂CO₃ | THF | Room Temperature | Esterified benzophenone photoinitiator (lower yield) | smolecule.com |

Silylation Reactions and Formation of Organosilicon Conjugates (e.g., 4-(3'-triethoxysilylpropoxy)-2-hydroxybenzophenone)

A significant derivatization strategy for this compound is its silylation to produce organosilicon conjugates. A key example is the synthesis of 4-(3'-triethoxysilylpropoxy)-2-hydroxybenzophenone. This is achieved through a hydrosilylation reaction, where a silicon hydride is added across the double bond of the allyl group.

The reaction involves treating this compound with a trialkoxysilane, such as triethoxysilane, in the presence of a platinum-based catalyst. The reaction is typically carried out in a dry, inert solvent like toluene. The resulting silylated benzophenone has enhanced compatibility with silicone-based materials and can be used as a UV-absorbing agent in silicone hardcoats and other formulations.

| Reactants | Catalyst | Solvent | Conditions | Product | Reference |

| This compound, Triethoxysilane | Platinum-vinyl-siloxane complex | Toluene | 50°C | 4-[γ-(triethoxysilyl)propoxy]-2-hydroxybenzophenone | |

| This compound, Trimethoxysilane | Platinum-vinyl-siloxane complex | Toluene | 50°C | 4-[γ-(trimethoxysilyl)propoxy]-2-hydroxybenzophenone |

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of medium-sized organic molecules. It is extensively applied to understand the structure, reactivity, and spectroscopic properties of benzophenone derivatives.

The first step in any quantum chemical investigation is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles.

Theoretical calculations show that the molecule's core structure consists of two phenyl rings that are not coplanar, twisted relative to each other around the central carbonyl group. A key structural feature is the intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen. This hydrogen bond is critical for its photostability, as it facilitates rapid deactivation of excited states. The allyloxy group at the 4-position adds reactive functionality without significantly altering the core benzophenone chromophore.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to obtain these geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters for the Core Structure of this compound (Calculated)

| Parameter | Description | Typical Calculated Value |

| C=O Bond Length | Carbonyl group bond length | ~1.25 Å |

| O-H Bond Length | Hydroxyl group bond length | ~0.98 Å |

| O···H Distance | Intramolecular hydrogen bond | ~1.65 Å |

| Phenyl-C(O)-Phenyl | Dihedral angle between rings | ~55° |

Note: These values are representative of typical DFT results for hydroxybenzophenones and serve to illustrate the outputs of geometry optimization.

The primary function of this compound as a UV absorber is dictated by its behavior in electronically excited states. Upon absorbing UV radiation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Benzophenones are renowned for their highly efficient intersystem crossing (ISC), a process where the molecule rapidly transitions from the singlet excited state to a lower-energy triplet state (T₁). nih.gov

Computational methods like Time-Dependent DFT (TD-DFT) are used to calculate the energies of these excited states. nih.gov The small energy gap between the S₁ and T₁ states in benzophenones is responsible for the high efficiency of ISC. Once in the triplet state, the molecule can follow several deactivation pathways. In the context of benzophenone itself, two primary processes are possible: energy transfer to another molecule or electron transfer. mdpi.com The long lifetime of the triplet state allows it to interact with other molecules, which is crucial for its role as a photosensitizer or, in polymer systems, a potential initiator of degradation if not properly managed. The intramolecular hydrogen bond, however, provides a very fast and efficient non-radiative decay pathway, dissipating the energy as heat and restoring the molecule to its ground state, which is the basis of its UV protection capability.

Table 2: Representative Calculated Vertical Excitation Energies for Benzophenone Chromophores

| State | Nature | Typical Energy (eV) |

| S₁ | n → π | ~3.8 eV |

| T₁ | n → π | ~3.2 eV |

| T₂ | π → π* | ~3.7 eV |

Note: Energies are illustrative and depend on the specific derivative and computational method. The key feature is the lower energy of the T₁ state compared to S₁.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals in this compound are key to understanding its antioxidant and electron scavenging capabilities.

HOMO : The HOMO is the orbital from which an electron is most easily removed. In this compound, the HOMO is typically localized on the phenol (B47542) ring, particularly on the electron-donating hydroxyl and allyloxy groups. Its energy level indicates the molecule's ability to donate an electron.

LUMO : The LUMO is the lowest energy orbital that can accept an electron. The LUMO is generally centered on the benzophenone moiety, specifically the π* orbital of the carbonyl group. Its energy level relates to the molecule's electron-accepting ability.

The HOMO-LUMO gap is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. In the context of electron scavenging, an incoming free electron in a polymer matrix could be captured by the LUMO of the additive molecule, a mechanism crucial for mitigating electrical breakdown in insulating materials.

The phenolic hydroxyl group gives this compound the potential to act as a radical scavenger, a key function for an antioxidant additive in polymers. Computational chemistry can be used to model the reaction pathways and determine the kinetics of these scavenging reactions. scholaris.canih.gov The primary mechanisms for phenolic antioxidants are:

Hydrogen Atom Transfer (HAT) : The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxyl radical.

Ar-OH + R• → Ar-O• + RH

Sequential Proton Loss Electron Transfer (SPLET) : The phenol first deprotonates to form a phenoxide anion, which then transfers an electron to the radical. This pathway is favored in polar solvents.

Ar-OH → Ar-O⁻ + H⁺

Ar-O⁻ + R• → Ar-O• + R⁻

Table 3: Illustrative Thermodynamic and Kinetic Parameters for Radical Scavenging Mechanisms

| Mechanism | Key Parameter | Description |

| HAT | Bond Dissociation Enthalpy (BDE) | Energy required to break the O-H bond. Lower is better. |

| SPLET | Proton Affinity (PA) & Ionization Potential (IP) | Energy related to proton loss and subsequent electron donation. |

| Kinetic Analysis | Activation Free Energy (ΔG‡) | Energy barrier for the reaction. Lower is faster. |

Molecular Dynamics Simulations for Polymer Interactions

While quantum mechanics is ideal for studying electronic properties and reactions, Molecular Dynamics (MD) simulations are used to model the behavior of molecules on a larger scale, such as an additive within a bulk polymer. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the study of dynamic processes and equilibrium properties over time.

In high-voltage direct current (HVDC) applications, cross-linked polyethylene (B3416737) (XLPE) is a widely used insulating material. nih.gov A major challenge with XLPE is the accumulation of "space charge"—excess electrical charges that can become trapped within the insulation. nih.gov This trapped charge distorts the local electric field, potentially leading to material degradation and electrical breakdown.

Additives and impurities, including byproducts from the crosslinking process like acetophenone (B1666503) and cumyl alcohol, can create "traps" for these charges. researchgate.net The depth of these traps (i.e., the energy required for a charge to escape) determines their effect on space charge dynamics. Deep traps can immobilize charges, which can be either beneficial or detrimental depending on the situation, while shallow traps have less impact.

MD simulations combined with quantum chemical calculations are used to investigate this phenomenon. The methodology is as follows:

An atomistic model of the polymer composite is constructed, consisting of polyethylene chains and molecules of this compound distributed within the matrix.

MD simulations are run to equilibrate the system, allowing the polymer chains and additive molecules to adopt realistic conformations. tue.nl

Quantum mechanics calculations are then performed on the additive molecule within the polymer environment to determine its electronic properties, specifically its electron affinity and the energy levels of its molecular orbitals.

These calculations yield the trap depth associated with the additive. Studies on byproducts like acetophenone have shown that the carbonyl group is a key site for electron trapping. researchgate.net

By simulating how additives like this compound interact with the polymer and influence charge trapping, researchers can rationally design improved insulation systems with enhanced performance and longevity. mdpi.com

Computational Chemistry and Theoretical Investigations of 4 Allyloxy 2 Hydroxybenzophenone

Modeling of Grafting Reactions and Interfacial Compatibility

The functionalization of polymers through grafting is a key strategy to enhance their properties for specific applications. The compound 4-Allyloxy-2-hydroxybenzophenone (AHBP) is a candidate for such modifications, particularly for polymers like polypropylene (B1209903) (PP). Its dual functionality, with an allyl group available for polymerization and a benzophenone (B1666685) moiety for UV protection and potential interfacial interactions, makes it a molecule of significant interest. Computational modeling provides a powerful tool to understand and predict the behavior of AHBP in grafting reactions and its influence on the interfacial compatibility of the resulting polymer composites.

Theoretical investigations into the grafting of AHBP onto polymer chains, such as polypropylene, typically employ quantum mechanics (QM) and molecular dynamics (MD) simulations. These methods can elucidate reaction mechanisms, predict reaction energies, and model the conformational behavior of the grafted polymer at interfaces.

Modeling of Grafting Reactions:

The grafting of AHBP onto a polymer backbone like polypropylene is often initiated by a free radical mechanism. A peroxide initiator, such as dicumyl peroxide (DCP), is thermally decomposed to generate free radicals. These radicals can then abstract a hydrogen atom from the polymer backbone, creating a macro-radical. This macro-radical can then react with the allyl group of the AHBP molecule, forming a covalent bond.

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the intricacies of such reaction mechanisms. DFT calculations can be used to determine the bond dissociation energies (BDEs) of the C-H bonds in the polymer and the energetics of the subsequent reaction steps. For instance, a theoretical study on the radical-mediated cyclization of allyl ether monomers provides insights into the reactivity of the allyl group, which is central to the grafting process. Such studies can calculate the activation energies for the addition of the polymer radical to the double bond of the AHBP.

A simplified representation of the reaction steps and the type of data that can be obtained from DFT calculations is presented in Table 1. These values are hypothetical for AHBP but are based on typical values for similar radical polymerization reactions.

Table 1: Hypothetical DFT-Calculated Enthalpies for the Grafting of this compound onto Polypropylene

| Reaction Step | Description | Hypothetical ΔH (kcal/mol) |

| 1 | Initiator Decomposition (DCP → 2 PhC(CH₃)₂O•) | +37 |

| 2 | Hydrogen Abstraction from PP (PP-H + •OR → PP• + HOR) | -15 |

| 3 | Addition of PP• to AHBP (PP• + CH₂=CH-R' → PP-CH₂-C•H-R') | -20 |

| 4 | Chain Transfer/Termination | Variable |

Note: R' represents the 2-hydroxy-4-oxybenzophenone moiety. The values are illustrative and would be determined through specific DFT calculations for this system.

Modeling of Interfacial Compatibility:

Once grafted onto the polymer, the benzophenone moiety of AHBP can play a crucial role in the interfacial compatibility of the polymer with other materials, such as fillers or other polymer phases. Molecular dynamics (MD) simulations are a powerful tool to investigate these interfacial phenomena.

For example, a study on the adsorption of benzophenone onto cellulosic surfaces using molecular modeling revealed that the interaction is stabilized by both van der Waals and electrostatic forces. Similarly, MD simulations could be used to model the interface between polypropylene-grafted-AHBP (PP-g-AHBP) and a polar filler. The benzophenone group, with its polar carbonyl and hydroxyl functionalities, would be expected to orient towards the polar surface, thereby enhancing the adhesion between the non-polar polypropylene and the polar filler.

Table 2 presents a hypothetical summary of interfacial energy calculations that could be obtained from MD simulations for PP-g-AHBP with a generic polar filler, compared to ungrafted polypropylene.

Table 2: Hypothetical Interfacial Binding Energies from Molecular Dynamics Simulations

| System | Interfacial Binding Energy (kcal/mol/nm²) |

| Polypropylene / Polar Filler | -5 |

| PP-g-AHBP / Polar Filler | -25 |

Note: The values are illustrative. A more negative binding energy indicates stronger adhesion at the interface.

The enhanced interfacial binding energy in the case of PP-g-AHBP would be attributed to the specific interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the benzophenone moiety and the polar filler surface. These improved interfacial interactions are critical for enhancing the mechanical and thermal properties of the resulting composite material.

While direct computational studies on the grafting and interfacial properties of this compound are not extensively reported in the public domain, the principles and methodologies described above, drawn from analogous systems, provide a clear framework for how such investigations would be conducted and the valuable insights they would offer.

Photochemistry and Photophysical Mechanisms of 4 Allyloxy 2 Hydroxybenzophenone

Ultraviolet Absorption and Photostabilization Mechanisms

4-Allyloxy-2-hydroxybenzophenone is a benzophenone (B1666685) derivative recognized for its capacity to absorb ultraviolet (UV) radiation. Its molecular structure, featuring a benzophenone core, is responsible for the absorption of UVB radiation, which spans the wavelength range of 280–320 nm. This absorption is primarily attributed to π→π* electronic transitions within the aromatic system of the molecule. The maximum absorbance (λmax) for this compound is observed at approximately 290 nm.

The presence of the hydroxyl group at the 2-position and the allyloxy group at the 4-position on the benzophenone backbone are key structural features. While the benzophenone moiety is the primary chromophore responsible for UV absorption, the allyloxy group enhances the compound's solubility and compatibility within polymeric matrices. This compound typically appears as a light orange to yellow-green crystalline powder. smolecule.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2549-87-3 sigmaaldrich.com |

| Molecular Formula | C₁₆H₁₄O₃ sigmaaldrich.com |

| Molecular Weight | 254.28 g/mol nih.gov |

| Melting Point | 67-70 °C sigmaaldrich.com |

| Boiling Point | 178 °C at 1 mmHg chemicalbook.com |

| Appearance | Light orange to yellow-green crystalline powder smolecule.com |

| IUPAC Name | (2-hydroxy-4-prop-2-enoxyphenyl)-phenylmethanone nih.gov |

A critical photophysical mechanism for 2-hydroxybenzophenone (B104022) and its derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process is an efficient, non-radiative decay pathway that allows the molecule to dissipate absorbed UV energy as heat, thereby preventing photodegradation of the material it is designed to protect.

The mechanism is facilitated by the intramolecular hydrogen bond between the phenolic hydroxyl group at the 2-position and the carbonyl group of the benzophenone structure. nih.gov Upon absorption of UV radiation, the molecule is promoted from its ground state (enol form) to an excited state (E). In this excited state, an ultrafast proton transfer occurs from the hydroxyl group to the carbonyl oxygen, forming an excited-state keto-tautomer (K). nih.govresearchgate.net This keto form is energetically unstable and rapidly decays back to the ground state (enol form) through non-radiative pathways, releasing the absorbed energy as thermal energy.

In some 2-hydroxybenzophenone derivatives, dual-emission spectra can be observed, which is a characteristic signature of the ESIPT process. nih.govresearchgate.net The higher energy emission band is assigned to the enol form, while the lower-energy, red-shifted band is attributed to the emission from the keto-tautomer. nih.gov The efficiency of the ESIPT process can be influenced by the presence and nature of substituent groups on the benzophenone skeleton. nih.govnih.gov For instance, the introduction of electron-donating groups can alter the electron density distribution and the strength of the intramolecular hydrogen bond, thereby affecting the excited-state relaxation processes. nih.govrsc.org

This compound serves as an effective photostabilizer, particularly in polymer systems. smolecule.com Its primary function is to absorb harmful UV radiation and dissipate it as harmless heat, thus protecting the polymer from degradation pathways such as chain scission, cross-linking, and the formation of chromophoric groups that lead to yellowing and loss of mechanical integrity. smolecule.com

A significant advantage of this compound is the presence of the reactive allyloxy group. This functional group allows the molecule to be covalently grafted onto polymer backbones through processes like electron-beam irradiation or thermal processing. This grafting creates a permanent bond, preventing the UV absorber from migrating, leaching, or volatilizing from the polymer matrix over time. This permanence is particularly valuable in materials such as cross-linked polyethylene (B3416737) (XLPE) and ethylene-vinyl acetate (B1210297) (EVA) copolymers. Its use has been noted in enhancing the UV stability of polymers like polyesters and polyamides, improving their resistance to color change and the degradation of their mechanical properties. smolecule.com

Photocatalytic Behavior and Radical Scavenging Processes

Derivatives of 2-hydroxybenzophenone, as phenolic compounds, possess antioxidant capabilities and can act as free radical scavengers. nih.gov The primary mechanism for this activity is hydrogen atom transfer (HAT). The phenolic hydroxyl group can donate its hydrogen atom to a reactive free radical (R•), effectively neutralizing it and terminating the radical chain reaction that leads to oxidative degradation.

Upon donating the hydrogen atom, the this compound molecule is converted into a phenoxyl radical. This resulting radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring system, which reduces its reactivity and prevents it from initiating new degradation chains. The efficiency of radical scavenging is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.gov While specific studies on the radical scavenging kinetics of this compound are not extensively detailed, the fundamental mechanism is consistent with that of other phenolic antioxidants. nih.govnih.gov

Under prolonged or high-intensity UV irradiation, this compound itself can undergo photochemical reactions. While the ESIPT mechanism is a highly efficient deactivation pathway, a small fraction of excited molecules may undergo other chemical transformations. It has been suggested that under UV light at a wavelength of 254 nm, the allyloxy group can stabilize transition states, potentially leading to an ortho-rearrangement of the allyl group. This type of reaction is analogous to a photo-Fries rearrangement. Such photoreactions could lead to the formation of new chemical species and a gradual loss of the primary UV-absorbing capacity of the molecule.

Photoinitiating Properties and Curing Applications

This compound, a derivative of benzophenone, is recognized for its utility as a copolymerizable UV absorber and photostabilizer. researchgate.netsmolecule.com Its molecular structure, featuring a benzophenone core with both a hydroxyl and an allyloxy group, allows it to be integrated into polymer backbones, offering long-lasting protection against UV degradation. smolecule.com While its primary application is in photostabilization, its inherent photochemical properties, characteristic of benzophenone derivatives, also allow it to function as a photoinitiator in certain polymerization reactions.

Benzophenone and its derivatives typically function as Type II photoinitiators. sigmaaldrich.com This classification means they initiate polymerization through a bimolecular process. Upon absorption of UV radiation, the benzophenone moiety in this compound is excited from its ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet excited state (T₁).

The triplet state is a diradical and is the key reactive species in the photoinitiation process. It does not undergo unimolecular cleavage to directly produce initiating radicals (a characteristic of Type I photoinitiators). sigmaaldrich.com Instead, the excited triplet of the benzophenone derivative abstracts a hydrogen atom from a suitable hydrogen donor, often referred to as a co-initiator. This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and a radical from the co-initiator. The radical generated from the co-initiator is typically the species that initiates the polymerization of monomers, such as acrylates. nih.gov

In the context of this compound, the general mechanism can be depicted as follows:

Photoexcitation: AOHBP + hν → ¹AOHBP*

Intersystem Crossing: ¹AOHBP* → ³AOHBP*

Hydrogen Abstraction: ³AOHBP* + R-H (Co-initiator) → AOHBP-H• (Ketyl Radical) + R• (Initiating Radical)

Initiation: R• + M (Monomer) → R-M• (Propagating Radical)

The efficiency of this process is dependent on the nature of the co-initiator. Tertiary amines are often used as effective hydrogen donors in such systems. nih.gov The presence of the allyloxy group in this compound also offers the potential for it to participate in the polymerization process, allowing it to be covalently bonded into the polymer network. This copolymerizable nature is advantageous as it can reduce the migration of the photoinitiator from the cured material. smolecule.com

The primary role of this compound in light-cured coating systems is to enhance the durability and weather resistance of the final product by acting as a UV absorber. smolecule.com Its ability to be copolymerized into the polymer matrix makes it a permanent part of the coating, preventing its leaching over time.

In a practical application, this compound has been used as a precursor to synthesize a silyl-functionalized benzophenone derivative for use in UV-stabilized silicone hardcoat formulations. google.com In this context, it contributes to the UV-curing process and the long-term stability of the coating. The performance of such coatings is critical in applications requiring high transparency and abrasion resistance.

The performance of benzophenone-based photoinitiators in general is influenced by several factors, including their concentration, the type and concentration of the co-initiator, and the specific monomers being polymerized. nih.gov For this compound, its effectiveness as a photoinitiator would be subject to these same parameters.

Polymer Science and Engineering Applications of 4 Allyloxy 2 Hydroxybenzophenone

Development of High-Performance Insulating Materials

In the realm of high-voltage insulation, AOHBP is utilized to augment the dielectric properties of polymers like cross-linked polyethylene (B3416737) (XLPE) and polypropylene (B1209903) (PP), which are foundational materials for power cables.

Application as a Voltage Stabilizer in Polyethylene (XLPE) and Polypropylene (PP)

AOHBP functions as a highly effective voltage stabilizer when incorporated into XLPE and PP. researchgate.netnih.gov Its primary role is to enhance the material's resistance to electrical stress. researchgate.net In polypropylene, which is considered a promising recyclable material for high-voltage direct current (HVDC) cable insulation, grafting AOHBP has been shown to significantly improve its electrical properties. The benzophenone (B1666685) structure within AOHBP can effectively scavenge high-energy electrons, a mechanism theoretically analyzed using density functional theory (DFT), which helps to prevent the degradation of the polymer matrix under high electric fields. researchgate.net This makes polymers modified with AOHBP particularly suitable for high-voltage applications where electrical stability is paramount.

Mitigation of Electrical Treeing Degradation and Breakdown

Electrical treeing is a primary failure mechanism in polymeric insulation, characterized by the formation of branching, tree-like channels that can lead to catastrophic breakdown. Research has demonstrated that AOHBP is highly effective at mitigating this form of degradation. researchgate.net The incorporation of AOHBP into XLPE has been shown to increase the electrical tree initiation voltage, meaning a higher voltage is required to start the treeing process. researchgate.netnih.govnih.gov Furthermore, it actively inhibits the propagation of these electrical trees. researchgate.netnih.gov This dual action—delaying initiation and slowing growth—significantly extends the service life and reliability of the insulating material. Studies comparing AOHBP-grafted XLPE with materials containing conventional, non-graftable UV absorbers have shown the superior performance of the grafted compound in improving breakdown strength across various temperatures. researchgate.netnih.gov

Table 1: Effect of AOHBP on Electrical Tree Initiation Voltage in XLPE at Different Temperatures

| Material | Temperature | Electrical Tree Initiation Voltage (kV) |

|---|---|---|

| Pure XLPE | 25°C | 10.5 |

| XLPE + AOHBP | 25°C | 13.8 |

| Pure XLPE | 70°C | 9.2 |

| XLPE + AOHBP | 70°C | 12.1 |

| Pure XLPE | 90°C | 8.5 |

| XLPE + AOHBP | 90°C | 10.9 |

This table is generated based on data reported in scientific literature. nih.gov

Suppression of Space Charge Accumulation in High Voltage Direct Current (HVDC) Cables

For HVDC cable applications, polypropylene (PP) is an attractive, environmentally friendly alternative to XLPE because it is recyclable. nih.gov However, PP is susceptible to space charge accumulation under DC electric stress, which distorts the local electric field and can lead to premature insulation failure. researchgate.netmdpi.comsemanticscholar.org Grafting AOHBP onto the PP molecular chains is a proven strategy to overcome this limitation. nih.govresearchgate.netmdpi.commdpi.com The polar functional groups and conjugated structure of AOHBP, when permanently anchored to the polymer, help to suppress space charge accumulation effectively. researchgate.netmdpi.com This modification results in materials with higher volume resistivity and DC breakdown strength, making them viable for demanding HVDC applications. researchgate.netresearchgate.net Studies have found that an optimal grafting yield of AOHBP onto PP can lead to the most significant improvements in electrical properties. researchgate.netresearchgate.net

Table 2: Impact of AOHBP Grafting on Polypropylene (PP) Electrical Properties for HVDC Applications

| Material | Grafting Yield (%) | Space Charge Accumulation | DC Breakdown Strength | Volume Resistivity |

|---|---|---|---|---|

| Pure PP | 0 | High | Standard | Standard |

| PP-g-AOHBP | 0.73 | Significantly Suppressed | Increased | Increased |

Data synthesized from findings in multiple research studies. researchgate.netresearchgate.netdocumentsdelivered.com

Long-Term Electrical Aging Stability and High-Temperature Performance

A significant drawback of traditional, physically blended additives is their tendency to migrate out of the polymer matrix over time, especially at elevated operating temperatures. researchgate.net This migration diminishes their effectiveness and can lead to a decline in the insulation's performance. The covalent grafting of AOHBP onto polymer chains permanently resolves this issue. researchgate.net Long-term electrical aging tests, some extending up to 6000 hours, have confirmed that AOHBP-grafted XLPE maintains its enhanced breakdown strength and stabilizing effects after aging. researchgate.net This demonstrates that the grafting reaction effectively restrains the migration of the AOHBP, ensuring stable, long-term performance even at high temperatures. researchgate.netmdpi.com This stability is crucial for the reliability of high-voltage cables, which are expected to operate for decades under demanding thermal and electrical conditions.

Grafting and Covalent Immobilization Strategies in Polymers

The key to unlocking the full potential of AOHBP in polymer systems lies in its covalent immobilization. This is achieved through grafting reactions that permanently attach the molecule to the polymer backbone.

Radical Addition Grafting onto Polymer Chains (e.g., XLPE, PP)

The allyloxy group (-O-CH₂-CH=CH₂) in the AOHBP molecule is the key functional group that enables its covalent grafting. researchgate.net This process is typically achieved through a radical addition reaction. In the production of cross-linked polyethylene (XLPE), the grafting can occur concurrently with the peroxide-initiated cross-linking process. researchgate.netnih.gov Radicals generated from the peroxide can abstract a hydrogen atom from the polymer backbone, creating a macroradical. This macroradical can then add across the double bond of the AOHBP's allyl group, forming a stable covalent bond. researchgate.net

A similar strategy, known as melt grafting, is used for polypropylene. mdpi.com In this process, PP, AOHBP, and a radical initiator are mixed in a molten state. The initiator creates radicals that facilitate the grafting of AOHBP onto the PP chains. Fourier Transform Infrared (FTIR) spectroscopy is commonly used to confirm the successful grafting by identifying the characteristic chemical bonds of the AOHBP molecule within the polymer structure. researchgate.net This covalent immobilization ensures that the voltage-stabilizing and UV-absorbing functionalities of AOHBP become a permanent feature of the polymer, leading to materials with superior long-term reliability and performance. researchgate.netmdpi.com

Impact of Grafting on Polymer Compatibility and Migration Resistance

The chemical grafting of 4-Allyloxy-2-hydroxybenzophenone onto polymer backbones has a profound impact on both polymer compatibility and the migration resistance of the UV-absorbing moiety. The allyloxy group provides a reactive site for copolymerization, enabling the UV absorber to become an integral part of the polymer structure.

Research into polymerizable UV stabilizers has shown that covalently bonding the stabilizer to the polymer chain is an effective method to prevent leaching. This approach is expected to lead to more durable UV protection compared to simply mixing low molecular weight UV stabilizers into the polymer. The development of benzophenone UV absorbers is trending towards higher molecular weights and polymer bonding through copolymerization and grafting to address these migration issues.

Influence on Trap Depth and Density of Insulating Materials

The influence of this compound on the trap depth and density of insulating materials is a specialized area of research. In dielectric materials, charge traps are defects in the polymer structure that can capture and immobilize charge carriers. The energy depth and density of these traps are critical parameters that affect the material's insulating properties, including conductivity and breakdown strength.

The introduction of additives or comonomers like this compound can potentially alter the trap distribution within a polymer. The benzophenone group, with its aromatic rings and carbonyl group, could introduce new localized states within the bandgap of the insulating polymer. These new states could act as either shallow or deep traps. An increase in deep traps can be beneficial for DC insulation applications, as they can capture and immobilize space charges, leading to a more uniform electric field distribution and increased breakdown strength. Conversely, an increase in shallow traps might contribute to higher charge carrier mobility and increased conductivity.

UV Protection and Durability Enhancement in Coatings and Plastics

This compound is utilized to enhance the UV protection and long-term durability of a variety of coatings and plastics. Its primary function is to absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby preventing the photo-oxidative degradation of the polymer matrix.

Enhancement of UV Stability in Polyesters and Polyamides

Studies have indicated that incorporating this compound can improve the UV stability of polymers such as polyesters and polyamides. acs.org This enhancement helps in resisting UV-induced color changes and the degradation of mechanical properties. acs.org The covalent bonding of the UV absorber into the polymer backbone is a key strategy to prevent its loss over time through leaching, which is a common issue with additive stabilizers. arkat-usa.org

Research on polymerizable UV absorbing monomers (UVAMs) copolymerized with bis(hydroxyethyl) terephthalate (B1205515) to create poly(ethylene terephthalate) (PET) copolymers has demonstrated superior performance compared to films containing admixed stabilizers. arkat-usa.orgkorea.ac.kr These copolymerized films offer greater protection against UV-induced crosslinking and chain scission. arkat-usa.org

Table 1: Illustrative UV Aging Performance of Polyester with a Copolymerized UV Absorber

| Exposure Time (hours) | Change in Yellowing Index (ΔYI) - Control | Change in Yellowing Index (ΔYI) - With Copolymerized UV Absorber | Gloss Retention (%) - Control | Gloss Retention (%) - With Copolymerized UV Absorber |

|---|---|---|---|---|

| 0 | 0.0 | 0.0 | 100 | 100 |

| 500 | 5.2 | 1.1 | 85 | 98 |

| 1000 | 12.8 | 2.5 | 62 | 95 |

| 1500 | 25.4 | 4.8 | 40 | 91 |

| 2000 | 40.1 | 8.3 | 25 | 88 |

Note: This table is illustrative and based on typical results for polymerizable UV absorbers, not specific data for this compound.

Integration into Coating Formulations for UV Resistance

This compound can be integrated into various coating formulations to provide enhanced UV resistance. Its ability to be copolymerized is particularly advantageous in this context. For instance, it can be reacted with other monomers to form a binder with inherent UV-protective properties.

A notable application is in the formulation of UV-stabilized hardcoats. For example, this compound can be hydrosilylated to produce a silyl-functionalized benzophenone derivative. This derivative can then be incorporated into silicone-based hardcoat formulations. A patent describes the preparation of 4-[γ-(trimethoxysilyl)propoxy]-2-hydroxybenzophenone from this compound for use in silicone hardcoat formulations. The stability of such formulations is a key performance indicator.

Table 2: Shelf Stability of UV-Stabilized Silicone Hardcoat Formulations

| UV Stabilizer | 48 Hour Age-In Coating | Gel Time (days) |

|---|---|---|

| methoxy-ethoxy | clear | >45 |

| triethoxy | hazy | 120-180 |

| trimethoxy | clear | 7-14 |

Source: Adapted from US Patent 4,495,360A. google.com The table shows that the methoxy-ethoxysilylpropylbenzophenone UV stabilizer, derived from this compound, provides superior age-in time and shelf stability compared to other formulations. google.com

Novel UV-Absorbing Polymer Systems

The development of novel UV-absorbing polymer systems is an active area of research, and this compound serves as a valuable building block in this endeavor. Its bifunctional nature allows for the creation of polymers with tailored UV-protection capabilities.

Copolymerization Strategies for UV-Absorbing Polymers

The presence of the allyl group in this compound allows for its copolymerization with a wide range of other vinyl monomers through various polymerization techniques. This leads to the creation of novel polymer architectures with built-in UV protection.

For example, it can be copolymerized with acrylic monomers, styrenics, or other functional monomers to produce random, block, or graft copolymers. The choice of comonomer and the copolymerization ratio can be tailored to achieve specific properties in the final polymer, such as glass transition temperature, solubility, and mechanical strength, in addition to UV absorbance.

Research on other polymerizable benzophenone derivatives, such as 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA), has shown that they can be successfully copolymerized with monomers like styrene. The resulting copolymers exhibit significantly enhanced UV-resistant performance. Water extraction tests on such copolymers have demonstrated that the migration issue can be resolved by anchoring the UV-stabilizer onto the polymer chain.

The general strategy involves synthesizing the polymerizable UV absorber and then copolymerizing it with a primary monomer. The resulting copolymer will have the UV-absorbing units distributed along the polymer chains, providing permanent and non-migrating protection.

Biological and Biomedical Research Potential of 4 Allyloxy 2 Hydroxybenzophenone Derivatives

Investigation of Antioxidant Activities

The damaging effects of oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, are implicated in a wide range of chronic diseases. Consequently, the identification of novel antioxidant compounds is of significant interest. While comprehensive studies on 4-Allyloxy-2-hydroxybenzophenone are limited, the broader class of benzophenone (B1666685) derivatives has shown promise in this area.

Free Radical Scavenging Potential

The fundamental characteristic of an antioxidant is its ability to neutralize free radicals. The free radical scavenging potential of a compound is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of the antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance.

Protection Against Oxidative Stress in Cellular Systems

Beyond in vitro chemical assays, the true biological relevance of an antioxidant lies in its ability to protect cells from oxidative damage. This can be assessed by studying its effects on cellular models subjected to oxidative stress induced by agents like hydrogen peroxide or other ROS-generating compounds. Key parameters to evaluate include cell viability, the levels of intracellular ROS, and the extent of lipid peroxidation and DNA damage.

As with its free radical scavenging potential, specific studies detailing the protective effects of this compound against oxidative stress in cellular systems are not widely available. Research on other benzophenone derivatives has suggested a potential for cellular protection, but direct evidence for this compound is lacking. Future investigations should focus on its ability to mitigate oxidative damage in various cell lines, which would provide crucial insights into its potential as a cytoprotective agent.

Evaluation of Antimicrobial Properties

The rise of antibiotic-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Benzophenone derivatives have been explored for their antimicrobial activities, and by extension, this compound and its derivatives are considered potential candidates for further investigation.

Activity Against Bacterial Strains

The evaluation of a compound's antibacterial activity typically involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria.

Currently, there is a paucity of specific data in the scientific literature detailing the in vitro activity of this compound against common bacterial pathogens such as Staphylococcus aureus or Escherichia coli. While the general class of benzophenones has shown some antibacterial potential, the specific contribution of the allyloxy group at the 4-position and the hydroxy group at the 2-position of the benzophenone scaffold in this compound to its antibacterial profile remains to be elucidated. Systematic screening against a diverse range of bacterial species is a critical next step to understand its spectrum of activity.

Table 1: Hypothetical In Vitro Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Derivative | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | This compound | Data not available | Data not available |

| Escherichia coli | This compound | Data not available | Data not available |

This table is for illustrative purposes only. No specific data is currently available.

Activity Against Fungal Strains

In addition to bacteria, pathogenic fungi are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The antifungal activity of a compound is typically assessed by determining its MIC against clinically important fungal species like Candida albicans.

Similar to its antibacterial properties, there is a lack of specific research data on the antifungal activity of this compound. The potential for this compound and its derivatives to inhibit the growth of fungal pathogens is an unexplored area of research. Future studies should include screening against a variety of fungal strains to determine its potential as a novel antifungal agent.

Table 2: Hypothetical In Vitro Antifungal Activity of this compound Derivatives

| Fungal Strain | Derivative | MIC (µg/mL) |

| Candida albicans | This compound | Data not available |

This table is for illustrative purposes only. No specific data is currently available.

Applications in Bioimaging and Sensing

Fluorescent probes are invaluable tools in biomedical research and diagnostics, enabling the visualization of biological processes and the detection of specific analytes in real-time. The development of novel fluorophores with tailored properties is an active area of research. The benzophenone scaffold, with its conjugated system, has the potential to serve as a platform for the design of fluorescent probes.

To date, there are no published studies on the application of this compound or its derivatives in bioimaging or sensing. The intrinsic fluorescence of this compound has not been characterized, nor has its potential to be functionalized to create targeted probes for specific biomolecules or cellular ions. The allyloxy group could potentially serve as a reactive handle for conjugation to other molecules. Research in this area would involve characterizing its photophysical properties, such as its absorption and emission spectra, quantum yield, and photostability. Furthermore, the design and synthesis of derivatives that exhibit changes in their fluorescence properties upon binding to a target analyte would be a key step towards developing them as chemical sensors.

Synthesis of Aggregation-Induced Emission (AIE) Active Fluorogens

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of advanced fluorescent probes known as aggregation-induced emission (AIE) luminogens (AIEgens). AIEgens are a class of molecules that are non-emissive when dissolved in good solvents but become highly fluorescent upon aggregation, a phenomenon that offers significant advantages for biomedical imaging by minimizing background noise. nih.govnih.gov A primary strategy for conferring AIE properties involves the creation of sterically hindered, propeller-shaped molecules, such as those based on a tetraphenylethylene (B103901) (TPE) core. The restriction of intramolecular rotation (RIR) in the aggregated state is the widely accepted mechanism for the AIE phenomenon. nih.govnih.gov

A key synthetic route to TPE-based AIEgens is the McMurry coupling reaction, which utilizes a ketone as a precursor. nih.govnih.gov In this context, this compound can undergo a reductive coupling reaction to form a TPE derivative. The reaction typically involves treating the benzophenone derivative with a low-valent titanium reagent, generated in situ from titanium tetrachloride (TiCl₄) and a reducing agent like zinc powder, in a dry, inert solvent such as tetrahydrofuran (B95107) (THF). nih.gov This process results in the formation of 1,1,2,2-tetrakis(4-allyloxy-2-hydroxyphenyl)ethene, a novel AIEgen. The hydroxyl and allyloxy groups on the phenyl rings offer sites for further functionalization to tune solubility and biological targeting capabilities.

The photophysical properties of the resulting TPE derivative are characteristic of AIEgens. In a good solvent like THF, the molecule would be expected to show negligible fluorescence due to the free rotation of the phenyl rings, which provides a non-radiative pathway for the decay of the excited state. However, in a poor solvent or in the solid state, aggregation restricts these intramolecular rotations, blocking the non-radiative channels and opening up a radiative decay pathway, leading to strong fluorescence emission. nih.govrsc.org

Table 1: Proposed Synthesis of a TPE-based AIEgen from this compound

| Step | Reaction | Reagents and Conditions | Product |

| 1 | McMurry Coupling | This compound, TiCl₄, Zn, dry THF, inert atmosphere | 1,1,2,2-tetrakis(4-allyloxy-2-hydroxyphenyl)ethene |

The successful synthesis of such AIEgens would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to verify the chemical structure. researchgate.net

Fabrication of Fluorescent Organic Nanoparticles for Cell Imaging

Once synthesized, the AIE-active fluorogen derived from this compound can be fabricated into fluorescent organic nanoparticles (FONs) for applications in cellular imaging. The inherent hydrophobicity of the TPE core facilitates the formation of stable nanoparticles in aqueous environments, which is essential for biological applications.

A widely used and straightforward method for preparing these FONs is nanoprecipitation. nih.gov This process involves dissolving the AIEgen in a water-miscible organic solvent, such as THF or acetonitrile (B52724) (ACN). This organic solution is then rapidly injected into a larger volume of vigorously stirred water, in which the AIEgen is insoluble. The sudden change in solvent polarity causes the AIEgen molecules to aggregate, forming nanoparticles. researchgate.netnih.gov The size and stability of these nanoparticles can be controlled by various factors, including the initial concentration of the AIEgen, the injection rate, and the stirring speed. Often, a biocompatible surfactant or polymer, such as Pluronic F-127 or DSPE-PEG, is included in the aqueous phase to encapsulate the nanoparticles, enhancing their stability and preventing non-specific interactions in biological media.

The resulting FONs exhibit the strong fluorescence characteristic of the AIEgen in its aggregated state. nih.gov For cell imaging, the nanoparticles are incubated with living cells. The hydrophobic and often positively charged nature of such nanoparticles can facilitate their internalization by cells through endocytosis. nih.gov Once inside the cells, the FONs act as bright, stable fluorescent probes. Confocal laser scanning microscopy can then be used to visualize the cells, with the nanoparticles appearing as distinct, ultrabright spots, allowing for high-contrast imaging of cellular structures with minimal background autofluorescence. nih.gov

Table 2: Properties of AIE-based Fluorescent Organic Nanoparticles

| Property | Description | Significance for Cell Imaging |

| Core Material | Aggregated AIEgen (e.g., 1,1,2,2-tetrakis(4-allyloxy-2-hydroxyphenyl)ethene) | High fluorescence quantum yield in the aggregated state leads to bright signals. |

| Fabrication Method | Nanoprecipitation | Simple, rapid, and allows for control over nanoparticle size. |

| Aqueous Stability | High (often enhanced with surfactants) | Essential for use in biological buffers and cell culture media. |

| Optical Property | Strong aggregation-induced emission | High signal-to-noise ratio due to low background fluorescence. |

| Cellular Uptake | Typically via endocytosis | Enables intracellular imaging and tracking. |

Structure Activity Relationship Sar and Molecular Design Principles

Rational Design of Multi-Functional Benzophenone (B1666685) Derivatives

The benzophenone scaffold is a versatile platform for the rational design of molecules with multiple, tailored functionalities. nih.gov By applying principles of molecular hybridization, scientists can create novel derivatives that target multiple biological pathways or combine different chemical properties into a single molecule. nih.govnih.gov

This design strategy involves identifying pharmacophores or functional moieties responsible for specific activities and linking them to the benzophenone core. For example, benzophenone derivatives have been designed to act as multitarget-directed ligands (MTDLs) for potential therapeutic use in complex conditions like Alzheimer's disease by combining a benzophenone fragment with other active residues. nih.gov In another instance, novel benzophenone derivatives containing a thiazole (B1198619) nucleus were designed to exhibit anti-inflammatory activity. nih.govmdpi.com

In the realm of materials science, the design of multifunctional photoinitiators is a significant area of research. rsc.organu.edu.au By integrating moieties like triphenylamine (B166846) or carbazole, researchers have developed photoinitiators that are not only highly efficient under LED irradiation but also possess high migration stability due to their larger molecular weight and functional character. rsc.organu.edu.au This rational design approach allows for the creation of advanced materials for applications such as 3D printing and sustainable photocatalysis. rsc.orgsciopen.com

Optimization of Molecular Structure for Enhanced Performance in Specific Applications

Fine-tuning the molecular structure of benzophenone derivatives is crucial for optimizing their performance in specific contexts. A key challenge in applications like food packaging and biomedical devices is the potential for small molecules like photoinitiators to migrate out of the cured polymer matrix. researchgate.net

One effective optimization strategy is to incorporate polymerizable groups, such as acrylate (B77674) or allyl functionalities, into the photoinitiator's structure. researchgate.net The allyloxy group in 4-Allyloxy-2-hydroxybenzophenone provides such a capability. During polymerization, this double bond can react and covalently bond the initiator to the growing polymer network. This "self-anchoring" mechanism significantly reduces migration. researchgate.net

Another approach involves increasing the molecular weight of the photoinitiator, which lowers its mobility within the polymer. This has been demonstrated with trifunctional benzophenone-triphenylamine derivatives, which show excellent migration stability. rsc.organu.edu.au Furthermore, structural modifications can be made to improve solubility in specific monomer formulations or to enhance photobleaching properties, which is advantageous for the deep curing of coatings. researchgate.net Through such targeted optimizations, the performance, safety, and suitability of benzophenone-based compounds can be dramatically improved for high-performance applications. researchgate.netnih.gov

Advanced Characterization Techniques in 4 Allyloxy 2 Hydroxybenzophenone Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic transitions of 4-Allyloxy-2-hydroxybenzophenone.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

Key functional groups and their expected vibrational frequencies include:

O-H Stretching: A broad band is anticipated in the region of 3200-3600 cm⁻¹ due to the intramolecular hydrogen-bonded hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the allyl group will be observed just below 3000 cm⁻¹.

C=O Stretching: A strong absorption peak corresponding to the benzophenone (B1666685) carbonyl group is typically found in the range of 1630-1680 cm⁻¹.

C=C Stretching: The aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region. The C=C stretching of the allyl group is expected around 1645 cm⁻¹.

C-O Stretching: The aryl-ether C-O stretching and the phenolic C-O stretching will result in absorptions in the 1000-1300 cm⁻¹ range.

These characteristic peaks provide a molecular fingerprint, confirming the presence of the key structural features of this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | <3000 |

| C=O (carbonyl) | 1630-1680 |

| C=C (aromatic) | 1450-1600 |

| C=C (alkene) | ~1645 |

| C-O (ether/phenol) | 1000-1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are used to map the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives insights into the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the two benzene (B151609) rings will appear as multiplets in the downfield region, typically between 6.5 and 8.0 ppm.

Allyl Protons: The protons of the allyl group will show distinct signals: a doublet for the -OCH₂- group, a multiplet for the -CH= proton, and two doublets for the terminal =CH₂ protons.

Hydroxyl Proton: The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.

Carbonyl Carbon: The carbon of the benzophenone carbonyl group is the most deshielded and appears significantly downfield, typically in the range of 190-200 ppm.

Aromatic Carbons: The carbons of the benzene rings will resonate in the region of 100-165 ppm.

Allyl Carbons: The carbons of the allyl group will have characteristic shifts, with the -OCH₂- carbon appearing around 69 ppm and the vinyl carbons at approximately 118 and 132 ppm.

| ¹H NMR - Predicted Chemical Shifts (ppm) | ¹³C NMR - Predicted Chemical Shifts (ppm) |

| Aromatic Protons: 6.5 - 8.0 (m) | Carbonyl Carbon: ~198 ppm |

| Allyl -OCH₂-: ~4.6 (d) | Aromatic Carbons: 102 - 165 ppm |

| Allyl -CH=: ~6.1 (m) | Allyl -OCH₂-: ~69 ppm |

| Allyl =CH₂: ~5.3-5.4 (dd) | Allyl -CH=: ~132 ppm |

| Hydroxyl -OH: Variable, broad | Allyl =CH₂: ~118 ppm |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is fundamental to understanding the primary function of this compound as a UV absorber. The molecule exhibits strong absorption in the UV region of the electromagnetic spectrum due to electronic transitions within its conjugated system. The benzophenone chromophore, extended by the hydroxyl and allyloxy substituents, is responsible for this property. The absorption spectrum typically shows broad bands with maxima in the UVA and UVB regions, enabling it to protect materials from photodegradation. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.

Fluorescence Spectroscopy

While benzophenones are known more for their phosphorescence, they can also exhibit fluorescence. The fluorescence of this compound would involve the emission of light from its lowest excited singlet state (S₁). The emission spectrum is expected to be at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular environment, such as the polarity of the solvent. Studies on related hydroxybenzophenones suggest that fluorescence can be weak and may compete with other photophysical processes like intersystem crossing to the triplet state.

Thermal Analysis Techniques

Thermal analysis techniques are employed to characterize the material properties of this compound as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC is primarily used to determine its melting point and purity. A typical DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline solid. The onset of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. Commercial sources report a melting point in the range of 67-70 °C for this compound. sigmaaldrich.comtcichemicals.com

| Thermal Property | Value |

| Melting Point | 67-70 °C sigmaaldrich.comtcichemicals.com |

Microscopic and Imaging Techniques

Microscopic analysis is fundamental to understanding the structure-property relationships in polymer composites containing this compound. These techniques provide visual evidence of the additive's effect on the polymer's micro and nanostructure.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface and cross-sectional morphology of materials at a microscopic level. In the context of polymers modified with this compound, SEM is employed to assess the dispersion of the additive within the polymer matrix. For instance, in studies involving polypropylene (B1209903) modified with additives, SEM images of cryo-fractured surfaces can reveal the quality of the blend and the presence of any agglomerates. researchgate.netresearchgate.net

The homogeneity of the dispersion is critical for achieving enhanced electrical properties. SEM analysis can confirm whether the this compound is finely and evenly distributed or if it forms undesirable clusters that could act as defect points within the insulation material. Energy-dispersive X-ray spectroscopy (EDX), often coupled with SEM, can further provide elemental mapping to confirm the distribution of the benzophenone-based additive throughout the polymer matrix. researchgate.net

Atomic Force Microscopy (AFM) for Surface Characterization

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface topography of materials at the nanoscale. youtube.comnih.gov Unlike electron microscopy, AFM provides three-dimensional surface profiles and can also probe local mechanical properties. youtube.combruker-nano.jp When this compound is grafted onto a polymer like polypropylene, AFM can be used to analyze changes in surface roughness and texture. youtube.com

This is particularly important as the surface characteristics of an insulating material can influence its performance and reliability. AFM can detect nanoscale features and variations in surface morphology that may arise from the incorporation of the additive. bruker-nano.jpspringernature.com Phase imaging in AFM can also help to distinguish between different components in a polymer blend, providing contrast based on material properties like adhesion and stiffness, which can be invaluable for confirming the presence and distribution of the grafted this compound on the polymer surface. youtube.com

Electrical and Dielectric Characterization

The primary motivation for incorporating this compound into polymers like polypropylene and cross-linked polyethylene (B3416737) (XLPE) is often to enhance their electrical and dielectric properties for high-voltage applications.

Electrical Tree Initiation and Propagation Studies

Electrical treeing is a significant degradation mechanism in polymeric insulation under high electrical stress. researchgate.netsoton.ac.uksoton.ac.uk Research has demonstrated that this compound can act as a voltage stabilizer, effectively inhibiting the initiation and growth of electrical trees in XLPE. The unsaturated vinyl group in this compound allows it to be grafted onto the polymer chains, which is a key advantage over non-graftable additives.

The mechanism of inhibition involves the benzophenone moiety, which can form a large electron delocalization structure with its benzene ring. This structure can dissipate the energy of high-energy electrons, reducing their ability to break polymer molecular chains and thus suppressing the formation and propagation of electrical trees. Studies have shown that XLPE blended with a voltage stabilizer like this compound exhibits a higher tree inception voltage and a lower tree growth rate.

| Material | Tree Inception Voltage | Tree Growth Rate | Breakdown Time |

|---|---|---|---|

| Standard XLPE | Baseline | Standard | Baseline |

| XLPE with this compound | Increased | Reduced | Increased |

Dielectric Breakdown Strength Measurements

The dielectric breakdown strength is a critical parameter for insulating materials, representing the maximum electric field a material can withstand without undergoing electrical breakdown. The addition of this compound has been shown to improve the DC breakdown strength of polymers like polypropylene.